1-Methoxy-2,4-bis(phenylmethoxy)benzene

Beschreibung

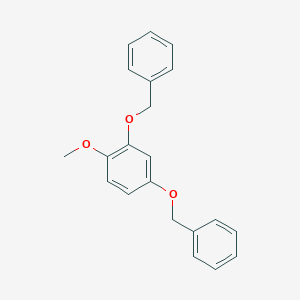

1-Methoxy-2,4-bis(phenylmethoxy)benzene (CAS 6383-02-4) is a tri-substituted benzene derivative featuring a methoxy group at the 1-position and two phenylmethoxy (benzyloxy) groups at the 2- and 4-positions. This compound is structurally characterized by its aromatic core and ether linkages, which influence its physicochemical properties and reactivity. It is commercially available as a research chemical, with suppliers such as Santa Cruz Biotechnology offering it for laboratory use .

Eigenschaften

CAS-Nummer |

6383-02-4 |

|---|---|

Molekularformel |

C21H20O3 |

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

1-methoxy-2,4-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C21H20O3/c1-22-20-13-12-19(23-15-17-8-4-2-5-9-17)14-21(20)24-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |

InChI-Schlüssel |

SOUJDBXWBHIGNG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Kanonische SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Synonyme |

2,4-bis(Benzyloxy)-1-methoxybenzene; (((4-Methoxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Compounds

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 1-Methoxy-2,4-bis(phenylmethoxy)benzene | 1-OCH₃, 2-OCH₂Ph, 4-OCH₂Ph | C₂₁H₂₀O₃ | 6383-02-4 | Ether linkages; bulky benzyloxy groups |

| 1-Methoxy-2,4-bis(1-phenylethyl)benzene | 1-OCH₃, 2-CH(CH₂Ph)₂, 4-CH(CH₂Ph)₂ | C₂₃H₂₄O | 2456-45-3 | Branched alkyl substituents |

| 2,4-bis(α-methylbenzyl)anisole | 1-OCH₃, 2-CH(CH₃)Ph, 4-CH(CH₃)Ph | C₂₃H₂₄O | 1262783-05-0 | Sterically hindered substituents |

| 1-Methoxy-2,4-dimethylbenzene | 1-OCH₃, 2-CH₃, 4-CH₃ | C₉H₁₂O | N/A | Simple methyl substituents |

Key Observations :

- Electronic Effects: Methoxy and benzyloxy groups are electron-donating, enhancing aromatic ring electron density. This contrasts with phenolic analogs (e.g., 4-methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene), where hydroxyl groups increase acidity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters (Selected Analogs)

Key Observations :

- Lipophilicity : The bis(phenylethyl) analog exhibits higher logP (6.8) due to hydrophobic alkyl chains, whereas the phenylmethoxy derivative’s logP is lower (~4.5) owing to polar ether oxygens .

- Thermal Stability : Steric hindrance in bis(phenylethyl) analogs may elevate melting points compared to less bulky derivatives.

Key Observations :

- Role of Substituents: Phenolic hydroxyl groups (e.g., in eugenol or 4-methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene) are critical for biological activity, whereas methoxy/benzyloxy substituents (as in the target compound) may reduce interaction with enzymes like AChE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.